molecular formula C14H11N5O B2930744 4-(1-[1,2,4]Triazolo[1,5-a]pyrimidin-7-ylethoxy)benzenecarbonitrile CAS No. 165383-21-1

4-(1-[1,2,4]Triazolo[1,5-a]pyrimidin-7-ylethoxy)benzenecarbonitrile

Cat. No.: B2930744
CAS No.: 165383-21-1
M. Wt: 265.276
InChI Key: BEWOAZYLVJYVMO-UHFFFAOYSA-N
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Description

4-(1-[1,2,4]Triazolo[1,5-a]pyrimidin-7-ylethoxy)benzenecarbonitrile (Molecular Formula: C14H11N5O, Molecular Weight: 265.28 g/mol ) is a high-purity research chemical based on the versatile 1,2,4-triazolo[1,5-a]pyrimidine (TP) scaffold. This heterocyclic system is isoelectronic with the purine ring, making it a highly valuable bio-isostere in medicinal chemistry for the design of novel bioactive molecules . The TP core is remarkably versatile, functioning not only as a purine surrogate but also as a bio-isostere for carboxylic acid functional groups and the N-acetyl fragment of ε-N-acetylated lysine . Its intrinsic metal-chelating properties, capable of forming mono- and bidentate complexes with various metal ions, have been exploited in the development of potential anti-cancer and anti-parasitic agents . Researchers are actively investigating this scaffold across multiple therapeutic domains, including cancer chemotherapy, neurodegenerative diseases, and infectious diseases . Notably, specific TP derivatives have been identified as positive modulators of the GABAA receptor, demonstrating potent anticonvulsant activity in preclinical models with an improved neurotoxicity profile compared to standard therapies . Furthermore, the scaffold has shown significant promise in oncology drug discovery, with TP-based compounds serving as potent and selective inhibitors of key kinases, such as Phosphatidylinositol 3-Kinases (PI3K), and other molecular targets relevant to uncontrolled cell proliferation . This product is intended for research and development purposes only and is not for human or veterinary diagnostic or therapeutic use. The buyer assumes all responsibility for the safe handling and use of this compound, ensuring compliance with all applicable local, state, and federal regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[1-([1,2,4]triazolo[1,5-a]pyrimidin-7-yl)ethoxy]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N5O/c1-10(20-12-4-2-11(8-15)3-5-12)13-6-7-16-14-17-9-18-19(13)14/h2-7,9-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEWOAZYLVJYVMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=NC2=NC=NN12)OC3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(1-[1,2,4]Triazolo[1,5-a]pyrimidin-7-ylethoxy)benzenecarbonitrile is a compound belonging to the class of triazolo-pyrimidines, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a triazole ring fused with a pyrimidine moiety. The general formula can be represented as follows:

  • Molecular Formula : C_{12}H_{12}N_{6}O
  • Molecular Weight : 244.26 g/mol

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, triazolo-pyrimidines have been shown to inhibit thymidine phosphorylase (TP), an enzyme implicated in tumor growth and angiogenesis. In vitro assays demonstrated that certain derivatives displayed IC50 values comparable to established anticancer agents .

Table 1: Inhibitory Effects on Thymidine Phosphorylase

Compound NameIC50 (μM)Mechanism of Action
7-Deazaxanthine42.63Mixed-type inhibition
Compound A35.00Competitive inhibition
Compound B50.00Non-competitive inhibition

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies reported that derivatives of triazolo-pyrimidines demonstrated high antibacterial and antifungal activities against various pathogens including Gram-positive and Gram-negative bacteria .

Table 2: Antimicrobial Efficacy

PathogenActivity (Zone of Inhibition in mm)
E. coli20
S. aureus22
C. albicans18

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, the compound exhibits anti-inflammatory effects. Research has shown that it can significantly reduce the expression levels of pro-inflammatory cytokines in cellular models .

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • Thymidine Phosphorylase Inhibition : The compound inhibits TP, leading to reduced tumor proliferation and angiogenesis.
  • Antimicrobial Mechanism : The exact mechanism remains under investigation; however, it is believed that the compound disrupts bacterial cell wall synthesis and fungal cell membrane integrity.
  • Anti-inflammatory Pathways : It modulates signaling pathways associated with inflammation, potentially affecting NF-kB and MAPK pathways.

Case Studies

A notable case study involved the evaluation of a related triazolo-pyrimidine in breast cancer models. The study demonstrated a significant reduction in tumor size and vascularization when treated with the compound over a period of four weeks .

Another study focused on its antibacterial properties against resistant strains of bacteria, showing promising results in reducing bacterial load in infected tissues in animal models .

Comparison with Similar Compounds

Key Findings and Implications

Substituent Effects : Nitro and halogenated aryl groups (e.g., in 16a) increase melting points and rigidity, whereas alkyl or furan substituents (e.g., 11b) reduce thermal stability .

Synthetic Flexibility : The target compound’s ethoxy linkage allows modular synthesis, while fused systems (e.g., 16a) require multi-step condensation .

Q & A

Q. Advanced

  • Solvent selection : Polar solvents (e.g., DMF) enhance solubility of intermediates, while acetic anhydride improves cyclization efficiency .
  • Catalyst tuning : Sodium acetate or triethylamine accelerates condensation; fused sodium acetate increases yields by 15–20% in reflux conditions .
  • Kinetic monitoring : TLC tracking at 2-hour intervals reduces byproduct formation during prolonged reflux .

How to resolve contradictions in literature regarding substituent effects on bioactivity?

Q. Advanced

  • Comparative assays : Test analogs (e.g., 4-chlorophenyl vs. 4-cyanophenyl substituents) under identical conditions to isolate electronic/steric effects .
  • Statistical modeling : Multivariate analysis (e.g., PCA) identifies dominant factors (e.g., logP, H-bond donors) influencing antibacterial IC50_{50} values .
  • Control experiments : Use deuterated solvents in NMR to confirm absence of solvent-artifact peaks masking true substituent interactions .

What strategies determine regioselectivity in alkylation or substitution reactions of triazolopyrimidines?

Q. Advanced

  • Isotopic labeling : 15N^{15}N-labeling tracks nitrogen reactivity, showing preferential alkylation at pyrimidine N1 over triazole N3 in certain derivatives .
  • Computational modeling : DFT calculations predict charge distribution (e.g., NBO analysis) to rationalize alkylation at electron-deficient sites .
  • Crystallographic data : Compare bond lengths (e.g., C–N vs. C–O) to identify nucleophilic centers susceptible to substitution .

How to design SAR studies for identifying pharmacophores in triazolopyrimidine-based therapeutics?

Q. Advanced

  • Analog libraries : Synthesize derivatives with systematic substitutions (e.g., 4-isopropylphenyl, 4-dimethylaminophenyl) to map steric and electronic contributions .
  • Molecular docking : Use AutoDock Vina to simulate binding to targets (e.g., CB2 cannabinoid receptors) and validate with SPR binding assays .
  • Bioisosteric replacement : Replace nitrile (-CN) with carboxamide (-CONH2_2) to assess polarity effects on membrane permeability .

What methodologies assess the stability of 4-(1-[1,2,4]Triazolo…carbonitrile under physiological conditions?

Q. Advanced

  • Forced degradation studies : Expose to pH 1–9 buffers at 40°C for 48 hours; monitor degradation via HPLC (C18 columns, acetonitrile/water gradient) .
  • Mass spectrometry : Identify hydrolytic products (e.g., benzoic acid from ester cleavage) using HRMS .
  • Light sensitivity tests : UV-Vis spectroscopy tracks absorbance shifts under 254 nm UV light to detect photodegradation .

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